molecular formula C8H9ClN2 B1585765 3-Amino-1H-isoindole hydrochloride CAS No. 76644-74-1

3-Amino-1H-isoindole hydrochloride

Cat. No.: B1585765
CAS No.: 76644-74-1
M. Wt: 168.62 g/mol
InChI Key: MRLAJFUGSBSFDH-UHFFFAOYSA-N
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Description

3-Amino-1H-isoindole hydrochloride is a heterocyclic compound that serves as a versatile building block in organic synthesis. It is characterized by its unique structure, which includes an amino group attached to the isoindole ring system. This compound is commonly used in the preparation of various derivatives for genetic assays and other scientific applications .

Scientific Research Applications

3-Amino-1H-isoindole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in genetic assays and the study of biological pathways involving isoindole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-isoindole hydrochloride typically involves the reaction of 1H-2,4-benzodiazepine with methoxy groups under specific conditions. The process includes steps such as amination using hypervalent iodine reagents and the Larock annulation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-isoindole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 3-Amino-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • 5-Amino-1H-isoindole-1,3(2H)-dione
  • 2,3-Dihydro-2-methyl-1H-isoindol-5-amine
  • 1-Isoindolinone

Comparison: 3-Amino-1H-isoindole hydrochloride is unique due to its specific amino group placement on the isoindole ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and reactivity patterns, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

3H-isoindol-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-4H,5H2,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLAJFUGSBSFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383578
Record name 3-Amino-1H-isoindole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76644-74-1
Record name 76644-74-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222321
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-1H-isoindole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1H-isoindole hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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